2-(4-chloro-2-methylphenoxy)-N-(5-nitropyridin-2-yl)propanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(5-nitropyridin-2-yl)propanamide is an organic compound that features a complex structure with both aromatic and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(5-nitropyridin-2-yl)propanamide typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
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Nitration of Pyridine: : The next step involves the nitration of 2-aminopyridine to form 5-nitropyridine-2-amine. This can be achieved using a nitrating mixture of concentrated sulfuric acid and nitric acid.
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Amide Bond Formation: : The final step involves coupling the phenoxy intermediate with 5-nitropyridine-2-amine to form the desired amide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The nitro group on the pyridine ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
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Substitution: : The chloro group on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of 2-(4-chloro-2-methylphenoxy)-N-(5-aminopyridin-2-yl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving oxidative stress or nitro group reduction.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(5-nitropyridin-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The nitro group could be involved in redox reactions, generating reactive oxygen species that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)-N-(5-aminopyridin-2-yl)propanamide: Similar structure but with an amine group instead of a nitro group.
2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)propanamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(5-nitropyridin-2-yl)propanamide is unique due to the presence of both a nitro group and a chloro group, which can participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5-nitropyridin-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c1-9-7-11(16)3-5-13(9)23-10(2)15(20)18-14-6-4-12(8-17-14)19(21)22/h3-8,10H,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNRSRNPHDAVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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